Spectinomycin dihydrochloride pentahydrate

Overview

Description

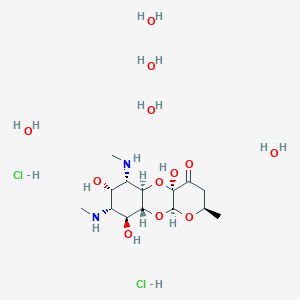

Spectinomycin dihydrochloride pentahydrate (C${14}$H${24}$N$2$O$7$·2HCl·5H$_2$O; molecular weight: 495.35 g/mol) is an aminocyclitol antibiotic derived from Streptomyces spectabilis . It inhibits bacterial protein synthesis by reversibly binding to the 16S rRNA of the 30S ribosomal subunit, disrupting translocation during mRNA decoding . This bacteriostatic activity makes it effective against a broad spectrum of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, Salmonella spp., and mycoplasma .

Preparation Methods

Synthetic Pathways and Raw Material Considerations

Spectinomycin dihydrochloride pentahydrate is derived from Streptomyces spectabilis via microbial fermentation, followed by chemical modification to achieve the dihydrochloride pentahydrate form . The synthesis involves two primary stages:

Fermentation and Initial Extraction

The antibiotic is biosynthesized through submerged aerobic fermentation of S. spectabilis in nutrient-rich media containing glucose, soybean meal, and inorganic salts . Post-fermentation, the broth undergoes centrifugation to remove biomass, and the supernatant is acidified to pH 2.0–3.0 using hydrochloric acid to precipitate crude spectinomycin .

Hydrochloride Salt Formation

The crude extract is dissolved in methanol and treated with concentrated HCl to form the dihydrochloride salt. Subsequent crystallization in aqueous ethanol yields the pentahydrate form. Key parameters include:

Laboratory-Scale Preparation of Stock Solutions

Standard Aqueous Formulation

A widely adopted protocol involves dissolving 60 g of this compound in 0.8 L of distilled water, followed by dilution to 1 L . The solution is sterilized via 0.22 µm syringe filtration and stored at -20°C, retaining stability for 12 months .

Critical Data:

Organic Solvent-Based Preparations

For applications requiring anhydrous conditions, spectinomycin is dissolved in DMSO at 100 mg/mL, achieving a 201.87 mM solution. Ethanol-based formulations (3 mg/mL) are less common due to limited solubility .

Industrial-Scale Production and Purification

Crystallization and Drying

Industrial batches employ vacuum evaporation at 40–50°C to concentrate the hydrochloride solution, followed by spray drying to produce a free-flowing powder . The process achieves >98% purity, with residual solvents controlled to <0.1% (w/w) .

Quality Control Metrics

Sterilization and Stability Protocols

Filtration Techniques

Pre-wetting 0.22 µm PVDF membranes with 5–10 mL sterile water prevents nonspecific adsorption of spectinomycin during filtration . Cellulose acetate membranes are avoided due to HCl-induced degradation .

Applications Influencing Preparation Methods

Plant Tissue Culture

For selecting transformed chloroplasts, 50–100 mg/L spectinomycin is incorporated into agar media. The dihydrochloride form is preferred over sulfate salts due to enhanced solubility in plant culture buffers .

Veterinary Formulations

Respiratory infections in cattle require 20 mg/kg intramuscular injections. Sterile solutions are prepared at 200 mg/mL in saline, with pH adjusted to 6.5–7.0 to minimize tissue irritation .

Chemical Reactions Analysis

Types of Reactions: Spectinomycin hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the molecule.

Substitution: Spectinomycin hydrochloride can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

Microbiological Applications

Spectinomycin dihydrochloride pentahydrate is widely used in microbiology for its selective antibacterial properties. It is particularly effective against Neisseria gonorrhoeae and other gram-negative bacteria.

Common Uses

- Selective Agent : Utilized in cell culture systems to prevent contamination by unwanted bacteria. Recommended concentrations for cell culture range from 50 to 100 µg/mL .

- Resistance Gene Isolation : Employed to isolate cells containing the aadA spectinomycin resistance gene, making it valuable in genetic engineering .

Molecular Biology Applications

In molecular biology, spectinomycin serves as a crucial tool for maintaining sterile conditions and selecting genetically modified organisms.

Applications in Cell Culture

- Cell Line Maintenance : Added to growth media to inhibit the growth of contaminating bacteria, ensuring the integrity of cell lines used in research .

- Transgenic Studies : Used as a selection marker in plant transformation systems, allowing researchers to monitor gene expression and cell fate during development .

Plant Biology

This compound also finds applications in plant biology, particularly in genetic transformation and development studies.

Plant Transformation

- Selection Marker : Used to select transformed plant cells that express specific genes, such as spcr (spectinomycin resistance gene). This application is crucial for developing genetically modified plants with desirable traits .

Case Study Example

A study demonstrated that spectinomycin could effectively mark cell layers during leaf development, providing insights into cellular differentiation processes .

Pharmaceutical Applications

Spectinomycin is recognized for its clinical applications, particularly in treating infections caused by susceptible strains of bacteria.

Clinical Use

- Primarily used to treat gonorrhea infections and other bacterial infections where gram-negative organisms are involved. Its effectiveness against resistant strains makes it a valuable antibiotic in clinical settings .

Summary Table of Applications

| Application Area | Description | Recommended Concentration |

|---|---|---|

| Microbiology | Selective agent against gram-negative bacteria | 50 - 100 µg/mL |

| Molecular Biology | Cell culture maintenance and genetic engineering | 7.5 - 20 mg/L |

| Plant Biology | Selection marker for transformed plant cells | Variable (depends on study) |

| Clinical Use | Treatment of gonorrhea and other bacterial infections | Varies by infection type |

Mechanism of Action

Spectinomycin hydrochloride exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the elongation of the peptide chain, ultimately leading to bacterial cell death . The compound is bacteriostatic, meaning it inhibits the growth and reproduction of bacteria rather than killing them directly .

Comparison with Similar Compounds

Key Properties :

- Solubility : Freely soluble in water (10 mg/mL) and alcohol .

- Storage : Stable at -20°C in solution; crystalline powder remains stable for up to 24 months at 2–8°C .

- Applications: Research: Selection of bacterial cells with the aadA resistance gene . Plant biology: Marker for chloroplast transformation and cell fate studies . Clinical: Historically used to treat penicillin- and tetracycline-resistant gonorrhea .

Mechanism of Action and Target Specificity

Key Differences :

- Bactericidal vs. Bacteriostatic: Aminoglycosides (e.g., Kanamycin, Streptomycin) are bactericidal, while Spectinomycin is primarily bacteriostatic .

- Resistance Patterns: Spectinomycin remains effective against tetracycline- and penicillin-resistant strains, whereas Vancomycin targets methicillin-resistant Gram+ pathogens .

- Structural Rigidity: Spectinomycin’s rigid binding to the 30S subunit prevents ribosomal conformational changes required for translocation, a mechanism distinct from tetracyclines, which block tRNA docking .

Stability and Handling

Biological Activity

Spectinomycin dihydrochloride pentahydrate is an aminocyclitol antibiotic derived from the bacterium Streptomyces spectabilis. It is primarily known for its effectiveness against a variety of Gram-positive and Gram-negative bacteria, particularly Neisseria gonorrhoeae, which causes gonorrhea. This article delves into the biological activity of spectinomycin, including its mechanisms of action, pharmacokinetics, toxicity, and relevant case studies.

Spectinomycin functions by binding to the 30S ribosomal subunit of bacterial ribosomes, inhibiting protein synthesis. This action disrupts the translation process, effectively halting bacterial growth. Studies have shown that spectinomycin's binding induces conformational changes in the ribosome, which can lead to misreading of mRNA and subsequent errors in protein synthesis .

Pharmacokinetics

Spectinomycin is administered via intramuscular injection and is rapidly absorbed into the bloodstream. Key pharmacokinetic parameters include:

- Peak Serum Concentrations : After a two-gram injection, peak concentrations reach approximately 100 mcg/mL within one hour; four grams yield about 160 mcg/mL at two hours.

- Half-Life : The average serum concentration declines to about 15 mcg/mL and 31 mcg/mL for the two-gram and four-gram doses respectively after eight hours .

- Excretion : Most of the drug is excreted in urine within 12 hours post-administration, with minimal amounts detected in feces .

Toxicity and Safety Profile

Spectinomycin has a relatively low toxicity profile. The acute toxicity (LD50) varies across species:

Long-term studies have indicated no significant adverse effects on fertility or reproductive performance in animal models at doses up to 300 mg/kg/day . However, mild side effects such as itching, chills, and gastrointestinal discomfort have been reported .

Gonorrhea Treatment

A pivotal application of spectinomycin is in treating gonorrhea, especially in cases where penicillin or tetracyclines are ineffective. A study demonstrated that patients receiving spectinomycin showed significant improvement in symptoms and reduction in bacterial load .

Resistance Monitoring

As antibiotic resistance becomes a growing concern, monitoring the efficacy of spectinomycin against resistant strains of Neisseria gonorrhoeae is crucial. Clinical studies indicate that while resistance can develop, spectinomycin remains effective against many strains that exhibit resistance to other antibiotics .

Comparative Efficacy Against Other Antibiotics

| Antibiotic | Spectrum of Activity | Mechanism of Action | Resistance Issues |

|---|---|---|---|

| Spectinomycin | Gram-positive & Gram-negative | Inhibits protein synthesis | Limited resistance reported |

| Penicillin | Primarily Gram-positive | Cell wall synthesis inhibitor | High resistance rates |

| Tetracycline | Broad spectrum | Inhibits protein synthesis | Moderate resistance rates |

Q & A

Basic Research Questions

Q. What is the mechanism of action of spectinomycin dihydrochloride pentahydrate, and how can researchers experimentally validate its ribosomal targeting?

Spectinomycin inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, specifically interfering with peptidyl-tRNA translocation . To validate this mechanism:

- Use in vitro translation assays with purified bacterial ribosomes and fluorescently labeled tRNA to monitor translocation inhibition .

- Perform structural studies (e.g., cryo-EM or X-ray crystallography) to visualize spectinomycin-ribosome interactions .

- Compare growth inhibition in wild-type vs. ribosomal protein S5 (rpsE) mutant strains, as mutations in rpsE confer resistance .

Q. What are the recommended protocols for preparing and storing this compound solutions?

- Preparation : Dissolve in sterile water at 10–50 mg/mL, filter through a 0.22 μm membrane, and aliquot to avoid freeze-thaw cycles .

- Storage : Store lyophilized powder at 4°C (dry) or dissolved solutions at -20°C for long-term stability. Avoid repeated thawing; solutions retain activity for 6–12 months at -20°C .

Q. How does the antimicrobial spectrum of this compound vary across bacterial species, and what methods confirm its efficacy?

Spectinomycin is effective against Gram-negative (e.g., E. coli, Salmonella) and Gram-positive bacteria (e.g., Staphylococcus aureus) but shows limited activity against anaerobes . To assess efficacy:

- Perform broth microdilution assays to determine minimum inhibitory concentrations (MICs) .

- Use disk diffusion assays on Mueller-Hinton agar, with inhibition zones ≥15 mm indicating susceptibility .

Q. What are the optimal working concentrations for this compound in bacterial culture and selection experiments?

- For E. coli selection: 20–100 μg/mL in liquid or solid media .

- For mycoplasma contamination control: 50–200 μg/mL .

- Validate efficacy via growth curves or colony-forming unit (CFU) counts in treated vs. untreated cultures .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Wear PPE (gloves, lab coat, safety goggles) to prevent skin/eye contact .

- Use fume hoods for powder handling to avoid inhalation .

- Decontaminate spills with 70% ethanol and dispose of waste per institutional guidelines for antibiotic compounds .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported potency (e.g., ≥603 μg/mg vs. ≥98% purity) of this compound?

- Perform HPLC with a validated calibration standard (e.g., USP spectinomycin) to quantify active ingredient content .

- Use microbiological assays (e.g., agar diffusion with Bacillus subtilis) to correlate purity with bioactivity .

- Cross-reference batch-specific certificates of analysis (CoA) from suppliers for trace solvent/impurity data .

Q. What methodologies are employed to study the crystallization behavior of this compound?

- Dilution crystallization : Monitor supersaturation dynamics using population balance models to predict crystal size distribution .

- Solvent-antisolvent systems : Analyze crystal morphology via SEM and validate hydrate stability through thermogravimetric analysis (TGA) .

Q. How does this compound interact with non-ribosomal targets, such as td intron RNA?

- Conduct electrophoretic mobility shift assays (EMSAs) to measure binding affinity to td intron RNA .

- Determine inhibition constants (Ki) using competitive binding assays with fluorescent RNA probes .

- Compare RNA inhibition efficacy with ribosomal targeting using dual-reporter systems (e.g., luciferase-RNA fusion constructs) .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Perform accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC .

- Test buffered solutions (pH 5–8) for solubility and activity retention over time .

- Use lyophilization to enhance long-term stability of aqueous formulations .

Q. How can researchers investigate bacterial resistance mechanisms to this compound?

- Screen for resistance mutations via whole-genome sequencing of spontaneous mutants selected under sub-MIC conditions .

- Quantify resistance gene expression (e.g., aadA for aminoglycoside adenyltransferase) using RT-qPCR .

- Test cross-resistance with other ribosome-targeting antibiotics (e.g., streptomycin) to identify multidrug-resistant phenotypes .

Properties

Key on ui mechanism of action |

Spectinomycin is an inhibitor of protein synthesis in the bacterial cell; the site of action is the 30S ribosomal subunit. It is bactericidal in its action. |

|---|---|

CAS No. |

22189-32-8 |

Molecular Formula |

C14H27ClN2O8 |

Molecular Weight |

386.82 g/mol |

IUPAC Name |

(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;hydrate;hydrochloride |

InChI |

InChI=1S/C14H24N2O7.ClH.H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;;/h5,7-13,15-16,18-20H,4H2,1-3H3;1H;1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;/m1../s1 |

InChI Key |

UJEMGEUVWHFXGB-XYQGXRRISA-N |

SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.O.Cl.Cl |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.Cl |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.Cl |

Key on ui other cas no. |

22189-32-8 |

physical_description |

Solid |

Pictograms |

Irritant |

Related CAS |

1695-77-8 (Parent) |

solubility |

Easily soluble in cold water 1.50e+02 g/L |

Synonyms |

Actinospectacin Adspec Ferkel Spectam Kempi Prospec Salmosan T Salmosan-T Spectam Spectam, Ferkel Spectinomycin Spectinomycin Dihydrochloride, Anhydrous Spectinomycin Dihydrochloride, Pentahydrate Spectinomycin Hydrochloride Stanilo Trobicin |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.